1-苄基-1,4-二氮杂环己烷二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

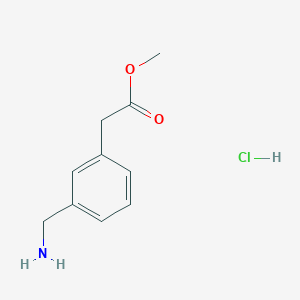

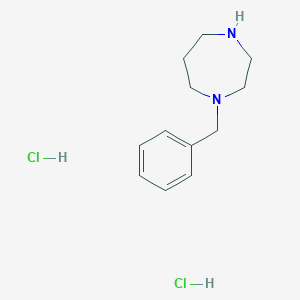

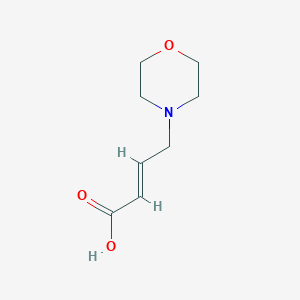

1-Benzyl-1,4-diazepane dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

Benzodiazepines, which include 1-Benzyl-1,4-diazepane dihydrochloride, are commonly found in biologically active compounds and pharmaceutical agents . A highly efficient synthetic method for benzodiazepine has been reported, which involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp2TiCl2/m-phthalic acid/ethanol-catalysed cyclocondensation in one-pot conditions .Molecular Structure Analysis

The molecular structure of 1-Benzyl-1,4-diazepane dihydrochloride consists of 12 carbon atoms, 20 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms .Chemical Reactions Analysis

1,4-Diazepines, including 1-Benzyl-1,4-diazepane dihydrochloride, are two nitrogen-containing seven-membered heterocyclic compounds associated with a wide range of biological activities . Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines for several decades .科学研究应用

合成和生物学意义

1,4-二氮杂环己烷类化合物,包括1-苄基-1,4-二氮杂环己烷二盐酸盐等化合物,是两种含氮七元杂环化合物,以其广泛的生物活性而闻名。由于其多样的药理特性,它们在药物化学中具有重要价值。研究人员几十年来一直致力于1,4-二氮杂环己烷的合成、反应和生物评价,反映了它们的重要性。这些化合物表现出一系列生物活性,如抗精神病、抗焦虑、抗蠕虫、抗抽搐、抗菌、抗真菌和抗癌性能。这种广泛的活性范围突显了它们在制药应用中的潜在用途。具有显著生物活性的1,4-二氮杂环己烷衍生物是进一步探索和开发药物发现和开发中的有希望的候选物(Rashid et al., 2019)。

环境影响和转化

苯二氮杂环己烷类衍生物的环境存在和命运,与1-苄基-1,4-二氮杂环己烷二盐酸盐密切相关,一直备受关注。这些化合物在全球范围内被大量开具处方,可能成为新兴的环境污染物。研究重点放在它们在废水、地表水中的存在以及在水处理过程中的去除上。研究表明苯二氮杂环己烷类衍生物的难降解性质,突出了需要有效去除技术的重要性,如生物处理结合光化学处理和吸附到活性炭,以减轻它们对环境的影响。这一研究领域对于理解和管理与苯二氮杂环己烷类药物广泛使用相关的环境风险至关重要(Kosjek et al., 2012)。

从邻苯二胺合成

邻苯二胺可作为合成各种杂环化合物,包括苯二氮杂环己烷类化合物的前体。邻苯二胺与不同亲电试剂的缩合促进了苯二氮杂环己烷类化合物的合成,突显了邻苯二胺在杂环化学中的多功能性和实用性。这种方法为生成苯二氮杂环己烷类衍生物提供了战略途径,有助于扩大可用化合物的范围,以进行进一步的生物和药物评价。从邻苯二胺合成苯二氮杂环己烷类化合物展示了合成的灵活性和在该化学类别内生产具有生物活性化合物的潜力(Ibrahim, 2011)。

未来方向

Benzodiazepines, including 1-Benzyl-1,4-diazepane dihydrochloride, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer . Therefore, 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .

属性

IUPAC Name |

1-benzyl-1,4-diazepane;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-2-5-12(6-3-1)11-14-9-4-7-13-8-10-14;;/h1-3,5-6,13H,4,7-11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWUOEIJRTXLJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC2=CC=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590449 |

Source

|

| Record name | 1-Benzyl-1,4-diazepane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-1,4-diazepane dihydrochloride | |

CAS RN |

199672-26-9 |

Source

|

| Record name | 1-Benzyl-1,4-diazepane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

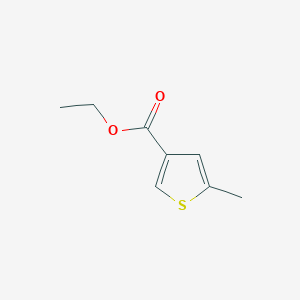

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B170207.png)